AChE Inhibition: 2,5-Dimethoxy Substitution Pattern vs. Other Benzyloxychalcone A-Ring Variants
Direct IC50 values for CAS 1003745-36-5 are not available. However, the 4-benzyloxychalcone scaffold has been evaluated in a head-to-head AChE inhibition assay. Compounds 12a, 12b, and 12c—differing only in their A-ring substitution—showed inhibition of 82.1%, 64.4%, and 84.3%, respectively, compared to galantamine (94.1%) [1]. This 20-percentage-point span across three close analogs underscores that even modest A-ring modifications dramatically affect target engagement. The 2,5-dimethoxy A-ring of CAS 1003745-36-5 represents a substitution pattern not tested within the 12a–c series, meaning its AChE activity remains empirically unknown. Procurement for AChE-targeted projects should therefore mandate a direct comparative assay against a known active benzyloxychalcone (e.g., 12c) rather than relying on scaffold-level extrapolation. [1]
| Evidence Dimension | AChE inhibition at a fixed screening concentration (Ellman's assay, ATCI substrate) |
|---|---|
| Target Compound Data | No data available for CAS 1003745-36-5 |
| Comparator Or Baseline | 12a (82.1%), 12b (64.4%), 12c (84.3%); Galantamine positive control (94.1%) |
| Quantified Difference | Inter-analog range of 19.9 percentage points; target compound untested |
| Conditions | In vitro spectrophotometric Ellman's assay using acetylthiocholine iodide as substrate; inhibitor concentration not disclosed in abstract |
Why This Matters
The wide performance gap among closely related 4-benzyloxychalcones means that a procurement decision lacking compound-specific AChE data carries a high risk of selecting a suboptimal inhibitor for Alzheimer's drug-discovery workflows.
- [1] Al-Maqtari, H. M., Hasan, A. H., Suleiman, M., Ahmad Zahidi, M. A., Noamaan, M. A., Alexyuk, P., Alexyuk, M., Bogoyavlenskiy, A., & Jamalis, J. (2024). Benzyloxychalcone Hybrids as Prospective Acetylcholinesterase Inhibitors against Alzheimer's Disease. ACS Omega, 9, 32901–32917. View Source
